o-Tolyl-acetyl chloride

Physical organic chemistry Reaction kinetics Substituent effects

o-Tolyl-acetyl chloride (2-methylphenylacetyl chloride; C9H9ClO; MW 168.62) is an aromatic acyl chloride featuring an ortho-methyl substituent on the phenyl ring. This positional isomerism distinguishes it from its meta- and para-tolylacetyl chloride analogs.

Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
CAS No. 10166-09-3
Cat. No. B159740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Tolyl-acetyl chloride
CAS10166-09-3
SynonymsO-TOLYL-ACETYL CHLORIDE
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC(=O)Cl
InChIInChI=1S/C9H9ClO/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3
InChIKeyFKMIBYMTHOJWCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Tolyl-acetyl chloride (CAS 10166-09-3): Chemical Identity and Core Reactivity Profile


o-Tolyl-acetyl chloride (2-methylphenylacetyl chloride; C9H9ClO; MW 168.62) is an aromatic acyl chloride featuring an ortho-methyl substituent on the phenyl ring . This positional isomerism distinguishes it from its meta- and para-tolylacetyl chloride analogs . As a reactive acyl chloride, it functions primarily as an acylating agent in organic synthesis, reacting with nucleophiles (amines, alcohols, thiols) to form amides, esters, and thioesters, and participating in Friedel-Crafts acylation under Lewis acid catalysis . The ortho-methyl group introduces steric and electronic effects that modulate its reactivity relative to unsubstituted phenylacetyl chloride and positional isomers, forming the basis for differential synthetic utility .

Why o-Tolyl-acetyl chloride (CAS 10166-09-3) Cannot Be Interchanged with Positional Isomers or Unsubstituted Analogs


Generic substitution among phenylacetyl chloride derivatives fails because the ortho-methyl substituent in o-tolyl-acetyl chloride exerts steric hindrance and altered electronic effects that directly impact reaction kinetics, regiochemical outcomes, and product yields compared to meta-, para-, or unsubstituted variants . Kinetic studies demonstrate that ortho-substituted phenylacetyl chlorides deviate from standard linear free-energy relationships that govern meta- and para-substituted analogs, meaning reactivity predictions based on Hammett parameters fail specifically for the ortho case [1]. Furthermore, the ortho-methyl group influences the conformation and steric accessibility of the acyl carbonyl in subsequent derivatization steps, potentially affecting the pharmacological or physicochemical properties of final products in structure-activity relationship (SAR) contexts .

Quantitative Differentiation Evidence for o-Tolyl-acetyl chloride (CAS 10166-09-3) Versus Comparators


Reduced Ethanolysis Rate and Hammett Plot Deviation: Kinetic Differentiation from Meta- and Para-Substituted Phenylacetyl Chlorides

o-Tolyl-acetyl chloride exhibits a reduced ethanolysis rate relative to meta- and para-substituted phenylacetyl chlorides and deviates from the Hammett linear free-energy relationship [1]. The ethanolysis of substituted phenylacetyl chlorides was examined at 20°C in a benzene/ethanol binary solvent mixture. While meta- and para-substituted derivatives displayed a good Hammett correlation with ρ = +0.160, the ortho-substituted derivatives (including o-tolyl-acetyl chloride) exhibited lower rates and did not follow the Hammett relationship [1].

Physical organic chemistry Reaction kinetics Substituent effects

Continuous Flow β-Naphthol Synthesis: Comparative Yield with 4-tert-Butylphenylacetyl Chloride

In a continuous flow tandem Friedel-Crafts reaction for β-naphthol library construction, 2-methylphenylacetyl chloride (o-tolyl-acetyl chloride; 1c) was evaluated alongside 4-tert-butylphenylacetyl chloride (1d) using 1-decyne as the alkyne partner [1]. Both substituted arylacetyl chlorides were well-tolerated under the optimized flow conditions, producing the corresponding β-naphthol products with good yields [1].

Flow chemistry Heterocycle synthesis Friedel-Crafts acylation

Increased Aminolysis Reactivity of Ortho-Substituted Aromatic Esters: Class-Level Inference for Acyl Transfer Reactions

Studies comparing ortho- and para-substituted phenyl acetates demonstrate that ortho-substituted esters react more rapidly than their para isomers in aminolysis reactions [1]. This increased reactivity is attributed to the ortho substituent acting as a general base catalyst via a proton acceptor mechanism, an effect not observed in isotopic acyl exchange [1]. While this evidence derives from phenyl acetates rather than acyl chlorides, the underlying mechanistic principle—ortho-substituent participation in nucleophilic acyl substitution—is class-transferable and suggests that o-tolyl-acetyl chloride may exhibit analogous rate enhancements in aminolysis compared to para-substituted congeners [1].

Nucleophilic substitution General base catalysis Ortho effect

Distinct Physical Properties: Boiling Point Differentiation from Phenylacetyl Chloride

o-Tolyl-acetyl chloride exhibits distinct physical properties that differentiate it from the unsubstituted parent compound, phenylacetyl chloride [1]. The ortho-methyl group increases molecular weight and alters boiling point characteristics. Phenylacetyl chloride (CAS 103-80-0) has a reported boiling point of 170°C at 33.3 kPa (approximately 250 mmHg) with density 1.1682 g/cm³ (20/4°C) . In contrast, o-tolyl-acetyl chloride has a predicted atmospheric boiling point of ~242°C at 760 mmHg and a reduced-pressure boiling point of 84°C at 1.5 mmHg, with predicted density of ~1.1 g/cm³ and refractive index n20D 1.53 [1].

Physicochemical characterization Purification Storage

Ramoplanin Derivative Selection: 2-Methylphenylacetyl Moiety Confers Improved Local Tolerability

In a medicinal chemistry program aimed at improving the systemic tolerability of ramoplanin, a glycolipodepsipeptide antibiotic, the fatty acid side chain was selectively removed and replaced with various carboxylic acids via acyl chloride intermediates [1]. Among the resulting derivatives, the compound bearing the 2-methylphenylacetic acid moiety (derivative 48) was selected as the most interesting and advanced to further in vitro and in vivo characterization [1]. This derivative maintained antimicrobial activity comparable to the natural precursor while demonstrating significantly improved local tolerability [1].

Antibiotic semisynthesis Drug derivatization SAR

Commercial Availability and Purity Benchmarking: 98% Assay Specification

o-Tolyl-acetyl chloride is commercially available from major chemical suppliers with a standard assay purity of 98% . The compound is supplied as a liquid (color: pink) and is specified as moisture-sensitive, requiring storage under inert atmosphere . The MDL Number (MFCD03424714) and InChI Key (FKMIBYMTHOJWCY-UHFFFAOYSA-N) provide unambiguous identifiers for procurement and inventory management .

Procurement Quality control Supply chain

High-Value Application Scenarios for o-Tolyl-acetyl chloride (CAS 10166-09-3) Based on Quantitative Differentiation Evidence


Kinetic Studies and Mechanistic Investigations Requiring Ortho-Substituted Acyl Chloride Probes

Researchers conducting physical organic chemistry studies on substituent effects in nucleophilic acyl substitution should select o-tolyl-acetyl chloride as a prototypical ortho-substituted probe. The compound's documented deviation from Hammett linear free-energy relationships in ethanolysis [1] makes it a valuable comparator for investigating steric versus electronic contributions, ortho effects, and the limits of substituent constant additivity. Its reduced reaction rate relative to meta/para isomers provides a measurable kinetic signature for mechanistic dissection [1].

Continuous Flow Synthesis of β-Naphthol Libraries and Heterocyclic Compound Collections

Medicinal chemistry and process chemistry groups building β-naphthol libraries via tandem Friedel-Crafts/cyclization sequences under continuous flow conditions should consider o-tolyl-acetyl chloride as a viable ortho-methyl building block. Head-to-head data demonstrate 74% yield in β-naphthol formation with 1-decyne, comparable to 4-tert-butylphenylacetyl chloride (78%) [1]. The rapid 160-second reaction time and flow compatibility support high-throughput library synthesis applications where ortho-methyl substitution is structurally required [1].

Semisynthetic Antibiotic Derivatization for Improved Tolerability Profiles

Investigators developing semisynthetic derivatives of glycopeptide or lipodepsipeptide antibiotics may select o-tolyl-acetyl chloride (or its precursor acid) as an acylating agent for side-chain replacement. Evidence from the ramoplanin program demonstrates that the 2-methylphenylacetyl moiety can maintain antimicrobial activity while significantly improving local tolerability [1]. This precedent supports the use of o-tolyl-acetyl chloride in SAR campaigns where balancing potency with pharmacokinetic or tolerability optimization is the primary objective [1].

Preparative Amide and Ester Synthesis Where Ortho Steric Effects Influence Product Conformation

Synthetic chemists preparing amides, esters, or thioesters where ortho-methyl substitution is predicted to influence the conformational landscape of the target molecule should use o-tolyl-acetyl chloride as the direct acylating agent. The ortho-methyl group introduces steric hindrance that may restrict rotation around the aryl-CH2 bond in the final product, potentially impacting receptor binding, solubility, or metabolic stability. Procurement of the pre-formed acyl chloride eliminates the need for in situ activation of 2-methylphenylacetic acid, streamlining synthesis of ortho-methyl substituted derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for o-Tolyl-acetyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.